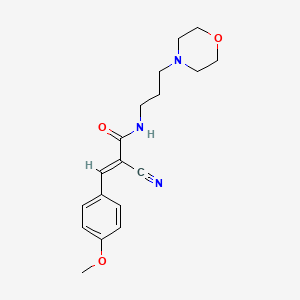

![molecular formula C10H15N B2731992 [(1S)-1-(2-Methylphenyl)ethyl]methylamine CAS No. 20218-51-3](/img/structure/B2731992.png)

[(1S)-1-(2-Methylphenyl)ethyl]methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[(1S)-1-(2-Methylphenyl)ethyl]methylamine” is a chemical compound with the molecular formula C10H15N . It is also known by other synonyms such as methyl[(1S)-1-(2-methylphenyl)ethyl]amine and Benzenemethanamine, N,α,2-trimethyl-, (S)- .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 149.23 and its molecular formula is C10H15N . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用

S-Adenosylmethionine (SAM) Chemistry

S-Adenosylmethionine (SAM) is a key biological compound involved in methyl group transfer reactions. While not directly “[(1S)-1-(2-Methylphenyl)ethyl]methylamine”, SAM's relevance lies in its role as a universal methyl group donor, implicating the importance of methylamine derivatives in biochemical processes. SAM participates in the synthesis of crucial biological molecules, highlighting the electrophilic nature of carbon centers adjacent to a positively charged sulfur atom, which is a principle that could extend to the reactivity of methylamine derivatives (Fontecave, Atta, & Mulliez, 2004).

Corrosion Inhibition

Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, closely related to “this compound”, demonstrates their efficacy as corrosion inhibitors for mild steel. This application is significant in industrial settings, where corrosion resistance is critical. These compounds’ inhibition efficiency highlights the potential of methylamine derivatives in material science applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Organic Light-Emitting Diodes (OLEDs)

In the domain of electronics, naphthylamine-based compounds, which share structural similarities with “this compound”, have been found to exhibit electron transporting abilities. This discovery is pivotal for the development of organic light-emitting diodes (OLEDs), as it suggests that methylamine derivatives could serve as efficient electron transport materials, enhancing the performance and efficiency of OLEDs (Tse, Kwok, & So, 2006).

Enantioselective Synthesis

The enantioselective synthesis of primary 1-(aryl)alkylamines, including structures related to “this compound”, is crucial for the development of pharmaceuticals. This research area focuses on generating enantiomerically pure compounds, which is essential for the creation of drugs with specific biological activities. Techniques involving organolithium reagents highlight the versatility and importance of methylamine derivatives in synthesizing enantiopure compounds for medical applications (Atobe, Yamazaki, & Kibayashi, 2004).

特性

IUPAC Name |

(1S)-N-methyl-1-(2-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVYRJXZAWZERP-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](C)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)

![2-(2-(4-(3,3-diphenylpropanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2731910.png)

![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)

![Ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2731914.png)

![methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2731919.png)

![3-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2731921.png)

![tert-Butyl N-[1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B2731926.png)

![6-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2731927.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2731928.png)

![Benzo[d][1,3]dioxol-5-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2731931.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2731932.png)